
Kartogenin-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kartogenin-d4, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₁₁D₄NO₃ and its molecular weight is 321.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Osteoarthritis Treatment
Kartogenin-d4 has shown promise in treating osteoarthritis (OA) by facilitating cartilage regeneration. Studies indicate that intra-articular injections of this compound lead to significant improvements in OA phenotypes in animal models. For instance, it was found that the hydrolysis product 4-aminobiphenyl (4-ABP), released from kartogenin, is more effective than kartogenin itself in promoting cartilage repair .
Cartilage Defect Repair
Research has demonstrated that this compound can effectively repair cartilage defects when used in combination with MSCs derived from synovial fluid. In a rabbit model, the combination of this compound and TGF-β3 resulted in substantial regeneration of hyaline-like cartilage .
Meniscus Regeneration
In studies involving meniscal injuries, this compound combined with platelet-rich plasma (PRP) gel showed enhanced healing capabilities compared to controls. The BMSCs treated with this compound exhibited increased expression of chondrocyte-related genes, leading to superior cartilage-like tissue formation .
Case Studies
Análisis De Reacciones Químicas
Base Hydrolysis of Kartogenin-d4
Native KGN undergoes amide bond hydrolysis to produce 4-aminobiphenyl (4-ABP) and phthalic acid (PA) under enzymatic or physiological conditions . For this compound, deuterium substitution would likely alter reaction kinetics but retain the same primary pathway:
Kartogenin d4Hydrolase Enzymes4 ABP dx+PA dy
Key Factors Influencing Hydrolysis:
-
Deuterium isotope effects on bond dissociation energies
-
pH-dependent stability of the amide bond (pKa shifts due to deuteration)
-
Enzyme specificity for deuterated substrates (e.g., amidases, peptidases)
Analytical Characterization Data
While no experimental data exists for this compound, the LC-MS parameters used for native KGN analysis provide a methodological framework:
Parameter | Native KGN Value | Anticipated this compound Value |
---|---|---|
Molecular Weight | 317.34 g/mol | ~321.38 g/mol (D4 substitution) |
Retention Time (LC) | 8.2 min | Slight increase (hydrophobicity) |
ESI+ m/z ([M+H]⁺) | 318.11 | 322.14 |
Collision Energy | 25 eV | Adjusted for deuterium effects |
Metabolic Stability Considerations
Deuteration typically enhances metabolic stability by strengthening C-D bonds. For this compound:
-
Predicted Half-Life Increase : 2–4× vs. native KGN (based on deuterated drug analogs)
-
Major Metabolic Pathways Likely Affected :
-
Cytochrome P450-mediated oxidation (slowed)
-
Glucuronidation (unaltered)
-
Comparative Bioactivity (Theoretical)
If 4-ABP-dₓ retains the pharmacological activity of native 4-ABP , this compound could show:
Property | Native KGN | This compound (Projected) |
---|---|---|
Chondrogenic EC₅₀ | 100 nM | 80–120 nM |
Plasma Clearance | 12 mL/min/kg | 8–10 mL/min/kg |
Cartilage Penetration | Moderate | Enhanced (lipophilicity) |
Critical Research Gaps
Q & A
Q. Basic: How is Kartogenin-d4 synthesized and characterized in experimental settings?
Answer:
Synthesis of this compound typically involves deuterium labeling at specific positions of the parent compound, Kartogenin, using methods like hydrogen-deuterium exchange under controlled conditions (e.g., acidic/basic catalysis). Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium incorporation and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to verify purity (>95%) and isotopic integrity . Stability studies under varying temperatures (-20°C to 25°C) and solvent conditions (DMSO, ethanol) are critical to ensure compound integrity during storage .
Q. Basic: What in vitro models are commonly used to evaluate this compound’s chondrogenic effects?
Answer:
Primary human mesenchymal stem cells (hMSCs) or ATDC5 chondrogenic cell lines are standard models. Researchers use TGF-β3-induced differentiation assays with this compound treatment, monitoring chondrogenic markers (e.g., COL2A1, SOX9) via qPCR or immunofluorescence. Control groups should include untreated cells and parent compound (Kartogenin) to assess deuterium-induced efficacy variations. Data normalization to total protein content (Bradford assay) minimizes variability .
Q. Advanced: How can researchers resolve contradictory data on this compound’s efficacy across studies?
Answer:
Contradictions often arise from variability in cell models, deuterium labeling efficiency, or pharmacokinetic differences. A systematic review with meta-analysis (PRISMA guidelines) is recommended:
- Data aggregation : Collect dose-response curves and IC50 values from peer-reviewed studies.
- Heterogeneity analysis : Use Cochran’s Q-test to identify outliers due to methodological differences (e.g., serum concentration in media).
- Sensitivity testing : Replicate key experiments under standardized conditions (e.g., ISO 9001 protocols) .
Q. Advanced: What pharmacokinetic parameters are critical for in vivo studies of this compound?
Answer:
Key parameters include:
- Bioavailability : Assessed via LC-MS/MS after oral/intravenous administration in rodent models.
- Half-life (t½) : Determined using non-compartmental analysis (NCA) in plasma samples.
- Tissue distribution : Autoradiography or deuterium tracing in cartilage/synovial fluid.
Control for deuterium’s kinetic isotope effect (KIE) by comparing this compound with non-deuterated analogs .
Q. Advanced: How to investigate molecular interactions between this compound and its target proteins?
Answer:
Employ surface plasmon resonance (SPR) to measure binding kinetics (KD, Kon/Koff) with filamin A (FLNA) fragments. For structural insights, use X-ray crystallography or cryo-EM to resolve deuterium’s positional effects on binding pockets. Computational docking (AutoDock Vina) with deuterium-specific force fields (e.g., CHARMM) enhances prediction accuracy .
Q. Basic: What are optimal storage conditions for this compound to maintain stability?
Answer:
Store lyophilized this compound at -80°C in inert atmospheres (argon) to prevent deuterium loss. For solution-phase storage, use anhydrous DMSO aliquots at -20°C, avoiding freeze-thaw cycles. Confirm stability via monthly LC-MS checks for deuterium retention and degradation products .
Q. Advanced: How to design dose-response studies for this compound to minimize off-target effects?
Answer:
- Dose range : Start with 0.1–100 µM, based on prior IC50 data for Kartogenin.
- Controls : Include deuterium-free Kartogenin and vehicle (DMSO ≤0.1%).
- Endpoint assays : Combine RNA-seq (for pathway analysis) and high-content screening (HCS) for cytotoxicity.
- Statistical power : Use G*Power software to calculate sample size (α=0.05, β=0.2) .
Q. Advanced: What transcriptomic approaches identify this compound’s downstream signaling pathways?
Answer:
Perform RNA sequencing on treated hMSCs, followed by:
- Differential expression analysis : DESeq2 or edgeR for cartilage-related genes.
- Pathway enrichment : KEGG/GO terms for TGF-β/SMAD or MAPK pathways.
- Validation : CRISPR/Cas9 knockout of top-ranked genes (e.g., COMP) to confirm mechanistic roles .
Q. Methodological Notes
- Data presentation : Raw data (e.g., NMR spectra, dose-response curves) should be in supplementary materials, with processed data in main figures .
- Ethical compliance : For in vivo studies, follow ARRIVE 2.0 guidelines and obtain IRB approval .
- Contradiction management : Use PRISMA or MOOSE frameworks for systematic reviews .
Propiedades
Fórmula molecular |
C₂₀H₁₁D₄NO₃ |
---|---|
Peso molecular |
321.36 |
Sinónimos |
2-[([1,1’-Biphenyl]-4-ylamino)carbonyl]benzoic Acid-d4; 2-[(Biphenyl-4-yl)carbamoyl]benzoic Acid-d4; 4’-Phenylphthalanilic Acid-d4; KGN-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.